![molecular formula C12H6FN3O2 B12122963 9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid CAS No. 890092-67-8](/img/structure/B12122963.png)
9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pyrazine ring fused to a quinoline moiety, with a carboxylic acid group at the 5-position and a fluorine atom at the 9-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like sodium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products can exhibit different physical and chemical properties, making them useful for further applications in research and industry .
Wissenschaftliche Forschungsanwendungen
Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs) and Abelson tyrosine kinase (ABL), which are involved in cell cycle regulation and signal transduction . The inhibition of these targets can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxalines: These are 1,4-diazines with a similar fused ring structure but differ in the position of nitrogen atoms.
Quinolin-8-amines: These compounds are isomerically related and valuable scaffolds in organic synthesis.
Pyrazoloquinolines: These compounds have a pyrazole ring fused to a quinoline moiety and exhibit similar biological activities.
Uniqueness
Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- is unique due to the presence of a fluorine atom at the 9-position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for drug discovery and development .
Eigenschaften
CAS-Nummer |
890092-67-8 |
|---|---|
Molekularformel |
C12H6FN3O2 |
Molekulargewicht |
243.19 g/mol |
IUPAC-Name |
9-fluoropyrazino[2,3-c]quinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H6FN3O2/c13-6-1-2-8-7(5-6)9-10(15-4-3-14-9)11(16-8)12(17)18/h1-5H,(H,17,18) |
InChI-Schlüssel |
POJAUWWMPNPVLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C3=NC=CN=C3C(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12122886.png)
![6-Methyl-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12122898.png)
![(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122905.png)

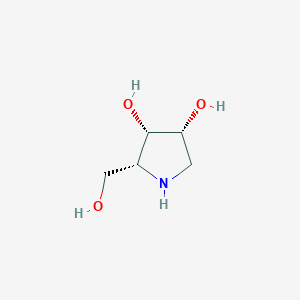

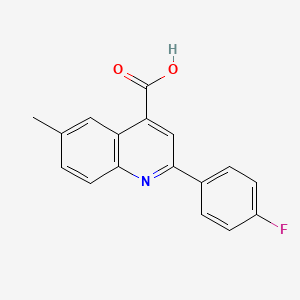
![N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122946.png)
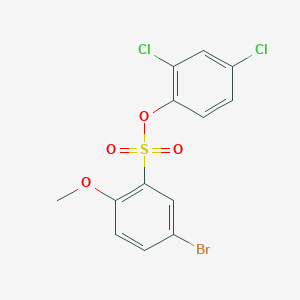

![6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122974.png)
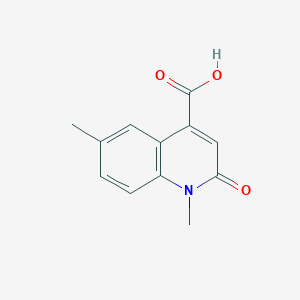
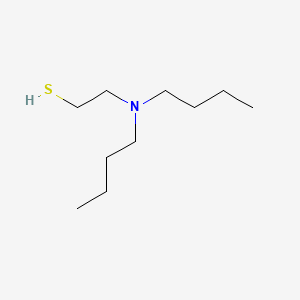
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12122981.png)
